molecular formula C16H19N5O4 B2870097 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034466-57-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2870097
CAS No.: 2034466-57-2
M. Wt: 345.359
InChI Key: NQSHGUSTJRQWLV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a triazine ring (a six-membered ring with three nitrogens and three carbons) and a benzodioxine ring (a ring structure containing two oxygens and a benzene ring). It also has functional groups such as a carboxamide group and a methoxy group .


Synthesis Analysis

While the exact synthesis route for this compound is not available, similar compounds are often synthesized via routes such as Schiff base reduction . This involves the reaction of primary amines or ammonia with carbonyl compounds to form Schiff bases, which are then reduced to secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of nitrogen in the triazine ring and the oxygen in the benzodioxine ring and methoxy group would likely result in a molecule with regions of varying electron density .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can participate in would all influence its properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized novel heterocyclic compounds, including derivatives of the specified chemical compound, which demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) and displayed analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • A study on the design and synthesis of benzoxazine derivatives for 5-HT3 (serotonin-3) receptor antagonism highlighted the potential of such derivatives, including those related to the given chemical structure, in modulating serotonin-related activities (Kuroita et al., 1996).

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the specified compound, have been synthesized and evaluated for cytotoxic activity. These compounds exhibited potent cytotoxicity against various cancer cell lines (Deady et al., 2003).

Anti-Depressant Properties

  • A study on the discovery of new anti-depressants from structurally novel 5-HT3 receptor antagonists, which includes derivatives of the mentioned chemical structure, indicated potential anti-depressant-like activities in tested compounds (Mahesh et al., 2011).

Antimicrobial Activity

  • Novel synthesis of derivatives related to the chemical compound showed that these compounds were screened for antimicrobial activity, demonstrating the compound's potential in antimicrobial applications (Badne et al., 2011).

Corrosion Inhibition

  • Benzothiazole derivatives, including those structurally similar to the specified chemical, have been studied for their corrosion inhibiting effect against steel in acidic solutions, highlighting their potential in industrial applications (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide an accurate safety profile .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-21(2)15-18-12(19-16(20-15)23-3)9-17-14(22)10-5-4-6-11-13(10)25-8-7-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSHGUSTJRQWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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